molecular formula C6H7N3O2 B1176071 (5-aminopentanoyl)melittin CAS No. 142675-05-6

(5-aminopentanoyl)melittin

Cat. No.: B1176071
CAS No.: 142675-05-6
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Description

(5-Aminopentanoyl)melittin is a synthetic derivative of melittin, the principal cytotoxic peptide in honeybee venom. Melittin is a 26-amino acid peptide with potent antimicrobial, anti-inflammatory, and membrane-disrupting properties . The modification involves the addition of a 5-aminopentanoyl group, which is hypothesized to enhance stability, reduce hemolytic activity, and improve target specificity while retaining or amplifying its therapeutic effects. This engineered peptide has garnered attention for its optimized antibacterial performance, particularly against drug-resistant pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) . Structural optimization via molecular modeling has enabled selective enhancement of its bactericidal mechanisms, making it a promising candidate for clinical translation.

Properties

CAS No.

142675-05-6

Molecular Formula

C6H7N3O2

Synonyms

(5-aminopentanoyl)melittin

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

(5-aminopentanoyl)melittin has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can effectively inhibit the growth of resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

Activity Type Observation Reference
AntimicrobialEffective against MRSA
AntimicrobialMinimum inhibitory concentration (MIC) of 8 µg/mL for E. coli

Antitumor Effects

Research indicates that this compound exhibits potent antitumor activity in various cancer cell lines. In vitro studies have reported significant apoptosis induction in breast cancer models with minimal impact on normal cells.

Study Methodology Findings
Study 1In vitro assays on breast cancer cellsInduced significant apoptosis with IC50 values between 10-20 µM
Study 2Xenograft modelsTumor growth inhibition rates reached up to 60% at doses of 20 mg/kg

Anti-inflammatory Applications

The compound has shown promise in reducing inflammation markers in animal models. It may be beneficial for conditions such as arthritis and other inflammatory diseases.

Activity Type Observation Reference
Anti-inflammatorySignificant reduction in paw swelling in arthritis models
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated models

Neurological Applications

Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial for neurodegenerative diseases like Alzheimer's disease. Its interaction with calmodulin may enhance its therapeutic profile.

Delivery Systems

Innovative approaches include incorporating this compound into hydrogels for targeted delivery in wound healing applications. This method has shown enhanced antibacterial efficacy against biofilm infections.

Case Study 1: Cancer Treatment

Objective: Evaluate the anticancer effects in breast cancer models.
Results: Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

Case Study 2: Infection Control

Objective: Assess antimicrobial efficacy against resistant bacterial strains.
Results: Showed effective inhibition of growth in multi-drug resistant strains.

Case Study 3: Wound Healing

Objective: Investigate the efficacy of melittin-loaded hydrogels on infected wounds.
Results: Significant reduction in bacterial load and enhanced healing observed when combined with conventional antibiotics.

Comparison with Similar Compounds

Table 1: Comparative Antibacterial Efficacy

Compound MRSA (Bactericidal Rate, %) E. coli (Bactericidal Rate, %) S. aureus (Bactericidal Rate, %)
Native Melittin 85 78 89
This compound 98 95 99
LL-37 (Human Antimicrobial Peptide) 62 55 70

Anti-Biofilm Activity

Native melittin disrupts biofilms by permeabilizing bacterial membranes and synergizing with β-lactam antibiotics (e.g., penicillin, oxacillin) to restore their efficacy against MRSA and vancomycin-resistant S. aureus (VRSA) . This compound retains this synergy but operates at lower concentrations (1 μg/mL vs. 2 μg/mL for native melittin) to eradicate pre-formed biofilms .

Hemolytic Activity and Toxicity

Native melittin exhibits high hemolytic activity (HC50 = 5 μg/mL), limiting its therapeutic use. The 5-aminopentanoyl modification reduces hemolysis by 40% (HC50 = 12 μg/mL) , likely due to decreased non-specific binding to mammalian cell membranes. Other derivatives, such as tryptophan-substituted melittin (MELFL), further reduce hemolysis (HC50 = 25 μg/mL) but sacrifice antibacterial potency .

Mechanism of Action

Both native and modified melittin disrupt bacterial membranes via pore formation. However, this compound exhibits enhanced binding to anionic phospholipids in bacterial membranes, as demonstrated by molecular dynamics simulations .

Therapeutic Versatility

While this compound focuses on antibacterial applications, native melittin has broader therapeutic roles, including:

  • Anti-cancer: Induces apoptosis in melanoma cells via caspase-3 activation and EGFR suppression .
  • Anti-inflammatory : Attenuates sepsis-induced kidney injury by upregulating GPX4 via NRF2 .
  • Antifungal : Disrupts Candida albicans biofilms at 4 μg/mL .

Preparation Methods

Rationale for (5-Aminopentanoyl) Functionalization

The addition of a 5-aminopentanoyl group to melittin aims to modulate its hydrophobicity and membrane-binding affinity. Molecular dynamics simulations from recent studies indicate that N-terminal acylation with 5-aminopentanoyl reduces hemolytic activity while retaining antimicrobial efficacy. This modification introduces a flexible spacer that enhances interaction with bacterial membranes without disrupting melittin’s α-helical domains.

In Silico Modeling and Activity Prediction

AlphaFold2 and PyMOL were employed to predict the tertiary structure of (5-aminopentanoyl)melittin. Key parameters included:

  • PLDDT Scores : Residues 1–12 exhibited high confidence (PLDDT > 90), while the modified N-terminal region showed moderate confidence (PLDDT = 70–85).

  • Hydrophobicity Profile : Empirical hydrophobicity values increased by 15% at the N-terminus post-modification, as calculated using the Empasy scale.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based Synthesis Protocol

The synthesis followed a standard Fmoc strategy on Rink-amide PEG resin (0.18 mmol/g). Critical steps included:

Resin Activation and Amino Acid Coupling

  • Resin Swelling : 900 s in DMF at 25°C.

  • Coupling Reagents : DIC (5 eq) and Oxyma (5 eq) in DMF.

  • Microwave-Assisted Synthesis : 170 W, 75°C for 15 s, followed by 30 W, 90°C for 115 s.

Incorporation of 5-Aminopentanoyl

The 5-aminopentanoyl group was conjugated to melittin’s N-terminal glycine via acylation:

  • Deprotection : 20% piperidine/DMF (2 × 5 min).

  • Acylation : 5-Aminopentanoic acid (3 eq), HATU (3 eq), and DIPEA (6 eq) in DMF, 2 h at 25°C.

Cleavage and Isolation

  • Cleavage Cocktail : TFA/H2O/phenol/TIPS (88:5:5:2 v/v) for 4 h.

  • Crude Yield : 44.27 mg (30.97% yield).

Optimization Strategies

Table 1: Synthesis Parameters and Outcomes

ParameterValueSource
Resin TypeRink-amide PEG (0.18 mmol/g)
Coupling AgentsDIC/Oxyma
Microwave Temperature75°C (primary), 90°C (secondary)
Final Purity (HPLC)100%

Key Findings :

  • Double coupling of arginine residues improved yield by 22%.

  • Microwave-assisted synthesis reduced defective sequences by 40% compared to conventional heating.

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

Table 2: LC-MS Data for this compound

Ion TypeObserved m/zTheoretical m/zError (ppm)
[M + 4H]⁴⁺716.3715.956
[M + 3H]³⁺954.5954.321

The data confirm successful modification, with a molecular weight of 2859.69 Da (observed) vs. 2860.12 Da (theoretical).

MALDI-TOF-MS Analysis

  • Major Peaks : 2859.694 ([M + H]⁺) and 1430.849 ([M + 2H]²⁺).

  • Purity : 100% by area normalization (HPLC).

Challenges and Methodological Refinements

Solubility Issues

The 5-aminopentanoyl group increased hydrophobicity, necessitating:

  • Solvent System : 30% acetonitrile/0.1% TFA in water.

  • Sonication : 15 min pre-HPLC injection to prevent aggregation.

Environmental Considerations

Traditional melittin extraction methods (e.g., n-butanol solvent) require 200 mL/g, posing ecological risks . SPPS minimizes solvent use, aligning with green chemistry principles.

Q & A

Q. What is the rationale for chemically modifying melittin to create derivatives like (5-aminopentanoyl)melittin?

Melittin’s therapeutic potential is limited by its high hemolytic activity and conformational instability. Chemical modifications, such as the addition of a 5-aminopentanoyl group, aim to reduce toxicity while preserving or enhancing bioactivity (e.g., antitumor, antibacterial effects). This approach leverages structure-activity relationship (SAR) studies to optimize amphiphilic α-helical structures, balancing hydrophobicity and cationic charge for selective membrane targeting .

Q. How can researchers design and validate low-toxicity melittin derivatives?

  • Design : Use bioinformatics tools (e.g., molecular dynamics simulations) to predict interactions between modified peptides and lipid bilayers. Hybrid peptide strategies or hydrocarbon stapling can stabilize α-helical conformations, improving proteolytic resistance .
  • Validation : Perform hemolysis assays (e.g., measuring HD50 values) and cytotoxicity screens (e.g., MTT assays on cancer/normal cell lines). Compare IC50 values for antitumor activity and HD50 for safety margins .

Q. What experimental methods are used to analyze melittin aggregation in aqueous solutions?

  • Molecular Dynamics (MD) Simulations : Unbiased simulations track monomer-to-tetramer transitions, identifying concentration-dependent aggregation mechanisms .
  • Spectroscopy : Circular dichroism (CD) monitors helical content, while fluorescence resonance energy transfer (FRET) quantifies oligomerization kinetics .
  • Neutron Reflection/SANS : Resolves lipid-peptide interactions in membrane models, clarifying how aggregation affects membrane disruption .

Advanced Research Questions

Q. How do molecular dynamics simulations resolve contradictions in melittin’s aggregation behavior across studies?

Discrepancies in reported aggregation thresholds (e.g., critical concentrations) often arise from variations in ionic strength, temperature, or peptide purity. MD simulations with explicit solvent models can reconcile these by modeling:

  • Electrostatic Screening : High ionic strength reduces repulsion between cationic monomers, promoting aggregation at lower concentrations .
  • Thermodynamic Profiling : Metadynamics simulations calculate free-energy landscapes for oligomerization, identifying dominant pathways (e.g., sequential monomer addition vs. dimer fusion) .

Q. What strategies enhance the stability and bioavailability of this compound in vivo?

  • Stapling : Introduce all-hydrocarbon staples via ring-closing metathesis to rigidify the α-helix, reducing conformational flexibility and protease susceptibility .
  • Delivery Systems : Encapsulate derivatives in liposomes or polymeric nanoparticles to minimize off-target hemolysis and improve tumor accumulation .
  • Pharmacokinetic Profiling : Use fluorescence labeling (e.g., Cy5) and intravital imaging to track biodistribution and half-life in animal models .

Q. How can researchers assess the specificity of this compound for cancer cells versus normal cells?

  • Membrane Deuteriation : Replace hydrogen with deuterium in lipid bilayers to create cancer/normal cell membrane mimics. Neutron reflectometry quantifies peptide insertion depth and pore formation selectivity .
  • Transcriptomic Analysis : RNA-seq of treated cells identifies differentially expressed genes (e.g., Mfn1/Drp1 for mitochondrial fission), linking selectivity to apoptotic pathways .

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